molecular formula C16H13ClN2O2S B2577186 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 953009-54-6

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2577186
CAS No.: 953009-54-6
M. Wt: 332.8
InChI Key: SDTOVLHMHWUGJT-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an isoxazole ring substituted with a 4-chlorophenyl group and a thiophene-linked acetamide moiety.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)15-8-13(19-21-15)10-18-16(20)9-14-2-1-7-22-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTOVLHMHWUGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Acetamide Moiety: The acetamide group can be formed through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole and thiophene rings can participate in π-π stacking interactions, while the chlorophenyl group can engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s isoxazole core distinguishes it from thiazolidinone-based analogs (e.g., Compound 9) and hydrazonoyl cyanide derivatives (e.g., Compound 21) .

Synthetic Efficiency: Thiazolidinone derivatives (e.g., Compound 9) achieve higher yields (90%) compared to hydrazonoyl cyanide analogs (38–56%) , indicating possible challenges in stabilizing reactive intermediates in the latter.

Physical Properties: Melting points vary significantly: thiazolidinone derivatives (e.g., 186–187°C for Compound 9) suggest higher crystallinity than thiophene-acetamides (~168°C) .

Functional Group Impact on Bioactivity

  • Thiophene vs. Phenyl Rings : The thiophene moiety (target compound, ) may offer stronger π-π stacking or hydrogen-bonding interactions compared to phenyl rings in analogs like Compound 9 .
  • Hydrazonoyl Cyanide vs.

Computational and Crystallographic Insights

  • Electronic Properties : Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula ) could elucidate differences in electron density distribution between the target compound and analogs, influencing reactivity and binding.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that falls within the category of isoxazole derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Thienyl Acetamide Moiety : Contributes to its pharmacological properties.

This compound interacts with various molecular targets, influencing several biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. This is significant in the context of conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Studies indicate that isoxazole derivatives exhibit antimicrobial properties against a range of pathogens, potentially making them candidates for new antibiotic therapies .
  • Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, showing promise as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Cell Line IC50/EC50 Values Comments
AnticancerA549 (Lung Cancer)30 µMInduces apoptosis via caspase activation .
AntimicrobialVarious Bacteria15 µMEffective against Gram-positive bacteria .
Anti-inflammatoryCOX Enzymes0.5 µMSignificant inhibition observed in vitro.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of isoxazole derivatives, including similar compounds to this compound. The results indicated that compounds with a chlorophenyl group exhibited enhanced cytotoxicity against A549 cells, suggesting a correlation between structural features and biological activity .
  • Antimicrobial Studies : Research on isoxazole derivatives demonstrated significant antimicrobial activity against various pathogens. The presence of the chlorophenyl group was found to be crucial for enhancing the antimicrobial efficacy of these compounds .
  • Inflammation Models : In vitro studies showed that this compound could effectively reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

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